ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate
Description
Ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate (CAS: 1059630-08-8) is a key intermediate in the synthesis of lumateperone tosylate, an antipsychotic drug . This bicyclic heterocyclic compound features a pyridoindole core with a bromo substituent at position 6 and an ethyl ester group at position 2. Its stereochemistry (4aS,9bR) is critical for biological activity. The compound is synthesized via a multi-step process involving reductamination reactions, palladium-catalyzed cyclization, and ester hydrolysis, achieving >99% enantiomeric excess (ee) and >98% purity . Industrially, it is produced on a kilogram scale with a 31% overall yield .
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl (4aS,9bR)-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c1-2-18-14(17)16-8-7-13-11(9-16)10-5-3-4-6-12(10)15-13/h3-6,11,13,15H,2,7-9H2,1H3/t11-,13-/m0/s1 |
InChI Key |
VBDDIOPVRQTWKP-AAEUAGOBSA-N |
Isomeric SMILES |
CCOC(=O)N1CC[C@H]2[C@@H](C1)C3=CC=CC=C3N2 |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate can be achieved through a series of organic reactions. One common method involves the reaction of halogenated alkanes with pyrrole, followed by the reaction of substituted amides with electrophilic reagents . Industrial production methods often involve large-scale organic synthesis reactions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: Common reagents for substitution reactions include halogens and other electrophiles
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target molecules, leading to various biochemical and physiological responses . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Observations :
- Catalytic Efficiency : Palladium catalysts (e.g., Pd(OAc)₂) are critical for achieving high regioselectivity in pyridoindole cyclization .
- Purity Challenges: Brominated analogs (e.g., target compound) require rigorous purification to remove residual palladium, whereas non-halogenated derivatives (e.g., 7a-7u) achieve lower purity (90-95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
